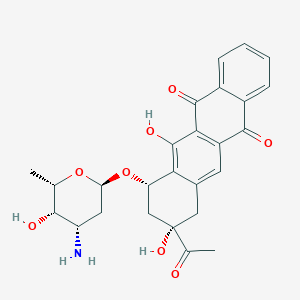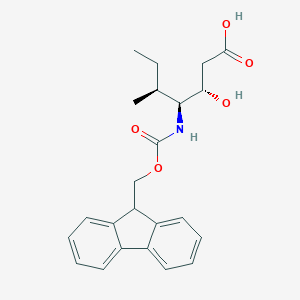
Acetamide, 2-amidino-2-(phenylazo)-, hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of 2-(substituted amidino)acetamides and their 2-phenylazo-derivatives involves cyclization with one-carbon-atom reagents leading to the formation of pyrimidin-4(3H)-ones, identified through synthesis from 4,6-dichloropyrimidine and conversion into 9-substituted hypoxanthines. This method showcases the compound's role in the construction of complex molecular structures like pyrimidines, imidazoles, and purines, underscoring its versatility in synthetic organic chemistry (Keir & Wood, 1976).
Molecular Structure Analysis
While specific studies on the molecular structure analysis of Acetamide, 2-amidino-2-(phenylazo)-, hydrochloride were not directly found, related research on acetamide derivatives provides insights into their molecular configurations. For instance, crystal and molecular structures of acetamide derivatives have been characterized, revealing the significance of hydrogen bonding and non-covalent interactions in determining their structural stability and reactivity (Chi et al., 2018).
Chemical Reactions and Properties
Acetamide derivatives participate in a variety of chemical reactions, showcasing a range of chemical properties. For example, the direct synthesis of paracetamol from hydroquinone via the amidation process underscores the reactivity of acetamide structures in facilitating the formation of medically relevant compounds without the need for metallic catalysts, highlighting their utility in green chemistry applications (Joncour et al., 2014).
Physical Properties Analysis
The determination of pKa values for newly synthesized N-(benzothiazole-2-yl)-2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)acetamide derivatives via UV spectroscopic studies sheds light on the acidity constants of these compounds, providing valuable information on their physical properties and behavior in different environments (Duran & Canbaz, 2013).
Scientific Research Applications
Synthesis of Pyrimidines, Imidazoles, and Purines :
- 2-(Substituted amidino)acetamides, including 2-phenylazo derivatives, were cyclized with one-carbon-atom reagents to form pyrimidin-4(3H)-ones. These compounds were identified by synthesis from 4,6-dichloropyrimidine and converted into 9-substituted hypoxanthines. The cyclization of 2-(substituted amidino)-2-formamidoacetamide formate and hydrochloride salts was studied, leading to the formation of aminoimidazolecarboxamides and hypoxanthines (Keir & Wood, 1976).
Antihypertensive Agents :
- N-amidino-2-(2,6-dichlorophenyl)acetamide hydrochloride showed high antihypertensive activity in rats and underwent clinical study. The structure-activity relationships of phenylacetylguanidines, a class of compounds including this acetamide derivative, were explored (Bream et al., 1975).
Synthesis of Pyrazines :
- Ethyl amidinoacetates, including 2-amidino-2-phenylazo-acetate, were used in the synthesis of pyrazines. These intermediates were converted to ethyl 2-amidino-2-aminoacetate dihydrochloride, then cyclized with 1,2-dicarbonyl reagents to yield various 3-aminopyrazine-2-carboxylates (Keir, Maclennan & Wood, 1978).
Coordination Complexes and Antioxidant Activity :
- Pyrazole-acetamide derivatives were synthesized and used to construct Co(II) and Cu(II) coordination complexes. These complexes exhibited significant in vitro antioxidant activity as determined by various assays (Chkirate et al., 2019).
Synthesis of Analgesic and Anti-Inflammatory Compounds :
- The synthesis of (3,3-Dipropyl-6,7-Dimethoxy-3,4-Dihydroisoquinolin-1(2H)-Ylidene)-Acetamide Hydrochlorides and their analgesic and anti-inflammatory activities were investigated. Some of these compounds exhibited effects comparable to sodium metamizole in animal models (Yusov et al., 2019).
Treatment of Overactive Detrusor :
- N-(4-amino-2-butynyl)acetamides were synthesized and evaluated for inhibitory activity on detrusor contraction and mydriatic activity. Some compounds showed potent inhibitory activity with less side effects compared to oxybutynin (Take et al., 1992).
Synthesis of Tetrahydrocarbazole Derivatives :
- 2-Cyano-N-(tetrahydrocarbazole)acetamide was used for synthesizing arylazocarbazole derivatives, which are of biological interest. These derivatives were reacted with various reagents to yield a range of compounds, potentially useful in medicinal chemistry (Fadda et al., 2010).
Analgesic, Anti-Inflammatory, and Antimicrobial Activities :
- Novel heterocyclic amides showed potential anti-inflammatory, analgesic, and antimicrobial activities. The study also included molecular docking to predict interactions with COX enzymes (Nayak et al., 2014).
properties
IUPAC Name |
3-amino-3-imino-2-phenyldiazenylpropanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O.ClH/c10-8(11)7(9(12)15)14-13-6-4-2-1-3-5-6;/h1-5,7H,(H3,10,11)(H2,12,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWOBRIPIRLAVII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC(C(=N)N)C(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30334840 | |
| Record name | NSC10849 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30334840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acetamide, 2-amidino-2-(phenylazo)-, hydrochloride | |
CAS RN |
6285-64-9 | |
| Record name | NSC10849 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10849 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC10849 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30334840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![3-Azabicyclo[3.3.1]nonan-7-ol](/img/structure/B50863.png)

![N-cyclohexyl-4-[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanamide](/img/structure/B50871.png)